Product packaging for 5-Bromo-2-(1H-pyrazol-4-yl)pyridine(Cat. No.:)

5-Bromo-2-(1H-pyrazol-4-yl)pyridine

Cat. No.: B11806347
M. Wt: 224.06 g/mol
InChI Key: KAHIJCHLCHEVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(1H-pyrazol-4-yl)pyridine (CID 97034090) is a high-value chemical intermediate with a molecular formula of C8H6BrN3 . Its primary research application is as a critical synthetic precursor in the development of novel pharmaceuticals and positron emission tomography (PET) radioligands. This compound serves as a core structural motif in medicinal chemistry, particularly in the exploration of subtype-selective modulators for the muscarinic acetylcholine receptor 4 (M4) . Structure-activity relationship (SAR) studies of pyrazol-4-yl-pyridine derivatives have led to the discovery of potent M4-positive allosteric modulators (PAMs) . The M4 receptor is a promising therapeutic target for several neurological disorders, including schizophrenia and dementia with Lewy bodies . The bromine atom on the pyridine ring provides an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki reactions, enabling rapid diversification of the molecular scaffold to optimize drug-like properties . This makes this compound an indispensable tool for researchers in neuropharmacology and drug discovery, facilitating the creation of advanced candidates for non-invasive brain imaging and targeted therapies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN3 B11806347 5-Bromo-2-(1H-pyrazol-4-yl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

IUPAC Name

5-bromo-2-(1H-pyrazol-4-yl)pyridine

InChI

InChI=1S/C8H6BrN3/c9-7-1-2-8(10-5-7)6-3-11-12-4-6/h1-5H,(H,11,12)

InChI Key

KAHIJCHLCHEVQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C2=CNN=C2

Origin of Product

United States

Synthetic Methodologies and Strategic Route Design for 5 Bromo 2 1h Pyrazol 4 Yl Pyridine

Retrosynthetic Analysis of the 5-Bromo-2-(1H-pyrazol-4-yl)pyridine Core Structure

A retrosynthetic analysis of this compound reveals several plausible disconnection points, offering multiple strategic pathways for its synthesis. The primary disconnection is the C-C bond between the pyridine (B92270) and pyrazole (B372694) rings. This leads to two key synthons: a 5-bromopyridyl unit and a 4-pyrazolyl unit. The polarity of these synthons can be reversed depending on the chosen synthetic strategy.

Disconnection 1: C(2)pyridine – C(4)pyrazole Bond

Route A (Suzuki-type coupling): This approach involves a palladium-catalyzed cross-coupling reaction. The precursors would be a 2-halo-5-bromopyridine (e.g., 2,5-dibromopyridine or 5-bromo-2-chloropyridine) and a pyrazole-4-boronic acid or its ester derivative. Alternatively, a 5-bromo-2-pyridylboronic acid could be coupled with a 4-halopyrazole.

Route B (Nucleophilic Aromatic Substitution - SNAr): This strategy would utilize a highly activated 2-halopyridine and a pyrazole nucleophile. For instance, 2-fluoro-5-bromopyridine could react with a pyrazole anion.

Route C (Metal-Free Coupling): Emerging metal-free coupling methodologies could also be envisioned, potentially involving a dehydrogenative cross-coupling of 5-bromopyridine with a suitable pyrazole derivative.

Another key retrosynthetic consideration involves the construction of the pyrazole ring onto a pre-functionalized pyridine core, or vice-versa.

Disconnection 2: Pyrazole Ring Formation

This strategy involves the synthesis of a pyridine precursor bearing a 1,3-dicarbonyl or an equivalent synthon at the 2-position, which can then undergo a cyclocondensation reaction with hydrazine (B178648) or its derivatives to form the pyrazole ring. For example, a 2-(1,3-dioxo-propyl)-5-bromopyridine could be a key intermediate.

Established Synthetic Routes for Pyrazolylpyridine Derivatives

The synthesis of pyrazolylpyridine derivatives is a well-explored area of heterocyclic chemistry, with several robust methods available for the construction of this important structural motif.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like pyrazolylpyridines in a single step from three or more starting materials. rsc.orgbeilstein-journals.orgmdpi.comresearchgate.net These reactions often proceed through a cascade of events, forming multiple bonds in one pot.

A plausible MCR strategy for a pyrazolylpyridine core could involve the reaction of a 1,3-dicarbonyl compound, a hydrazine, and an α,β-unsaturated carbonyl compound. For the synthesis of this compound, a three-component reaction could be designed involving a brominated pyridine precursor. For instance, the reaction of a β-ketoester, an aldehyde, and a hydrazine derivative can lead to the formation of a pyrazole ring. beilstein-journals.org While a direct MCR for the target molecule is not explicitly reported, the principles of MCRs provide a framework for designing novel and efficient synthetic routes. mdpi.com

Reaction Type Components Advantages Challenges
Knorr Pyrazole Synthesis1,3-Dicarbonyl compound, HydrazineHigh yields, readily available starting materialsPotential for regioisomeric mixtures with unsymmetrical dicarbonyls
Three-component Pyrazole SynthesisAldehyde, β-ketoester, HydrazineHigh atom economy, operational simplicityControl of regioselectivity can be challenging
Cascade ReactionsN-tosylhydrazones, 2-alkynylpyridinesFormation of complex structures in a single stepSubstrate scope can be limited

This table provides an overview of multi-component strategies applicable to pyrazole synthesis, which can be adapted for pyrazolylpyridine derivatives.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings, such as pyridines. nih.govyoutube.comstackexchange.comquimicaorganica.org The presence of an electron-withdrawing nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the C-2 and C-4 positions. youtube.comstackexchange.com For the synthesis of this compound, an SNAr reaction would typically involve the displacement of a leaving group (e.g., a halogen) at the 2-position of a 5-bromopyridine by a pyrazole nucleophile.

The reactivity of the halopyridine is crucial for the success of the SNAr reaction, with the reactivity order being F > Cl > Br > I. Therefore, 5-bromo-2-fluoropyridine would be an ideal substrate. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole, generating the pyrazolate anion which acts as the nucleophile. znaturforsch.com

Substrate Nucleophile Typical Conditions Key Considerations
5-Bromo-2-fluoropyridine1H-PyrazoleBase (e.g., K2CO3, NaH), Polar aprotic solvent (e.g., DMF, DMSO)The fluoride is an excellent leaving group for SNAr.
2,5-Dibromopyridine1H-PyrazoleBase, higher temperatures may be requiredPotential for side reactions and lower reactivity compared to the fluoro-derivative.

This interactive table outlines the key components and considerations for SNAr strategies in the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of C-C and C-N bonds in organic synthesis. The Suzuki and Sonogashira reactions are particularly relevant for the synthesis of bi-aryl and hetero-bi-aryl compounds like this compound.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.com For the target molecule, this could be achieved in two ways:

Coupling of a 2-halopyridine derivative with a pyrazoleboronic acid:

5-Bromo-2-chloropyridine + 1H-Pyrazole-4-boronic acid

Coupling of a pyridineboronic acid with a 4-halopyrazole:

5-Bromo-2-pyridineboronic acid + 4-Bromo-1H-pyrazole

The Suzuki reaction is known for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids. rsc.orgnih.govmdpi.commdpi.com

Reactant 1 Reactant 2 Catalyst/Ligand Base
2,5-Dibromopyridine1-(tert-Butoxycarbonyl)-1H-pyrazole-4-boronic acidPd(PPh3)4, Pd(dppf)Cl2K2CO3, Cs2CO3
5-Bromo-2-pyridylboronic acid4-Bromo-1H-pyrazole (N-protected)Pd(OAc)2/SPhosK3PO4

This table details representative components for a Suzuki cross-coupling approach to the target molecule.

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org This reaction can be employed to synthesize a pyrazolylpyridine through a "coupling-cyclization" strategy. For example, a 2-halo-5-bromopyridine could be coupled with a terminal alkyne, followed by a cyclization reaction with hydrazine to form the pyrazole ring. nih.gov

In recent years, there has been a growing interest in the development of metal-free coupling reactions to address the environmental and economic concerns associated with transition metal catalysts. researchgate.netdiva-portal.org These methods often rely on the use of alternative activation strategies, such as oxidative coupling or reactions mediated by non-metallic catalysts.

One such approach is the dehydrogenative cross-coupling, which involves the formation of a C-C bond between two C-H bonds under oxidative conditions. nih.gov For the synthesis of pyrazolylpyridines, this could involve the direct coupling of a pyridine with a pyrazole. While this approach is still developing, it offers a potentially more sustainable route to the target molecule. A novel metal-free method for the synthesis of (pyrazol-4-ylidene)pyridine derivatives has been reported, involving the dehydrogenative coupling of 1-amino-2-imino-pyridines with 1-aryl-5-pyrazolones using O2 as the sole oxidant. nih.govacs.org

Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages such as improved safety, enhanced reaction control, and ease of scalability. rsc.orggalchimia.commdpi.comnih.govresearchgate.net The synthesis of pyrazoles is well-suited to flow chemistry, as it often involves the use of hazardous reagents like hydrazine or the generation of unstable intermediates. galchimia.commdpi.com

Continuous-flow processes have been developed for the synthesis of various pyrazole derivatives. rsc.orgmdpi.com For instance, a two-step flow process can be employed where an acetophenone is first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone, which is then reacted with hydrazine in a second reactor to yield the pyrazole. galchimia.com This methodology could be adapted for the synthesis of the pyrazole moiety of the target compound, potentially starting from a 2-acetyl-5-bromopyridine. The benefits of flow chemistry in this context include precise control over reaction temperature and residence time, leading to higher yields and purities. mdpi.comnih.gov

Flow Chemistry Advantage Application in Pyrazole Synthesis
Enhanced SafetyHandling of hazardous reagents like hydrazine in a closed system.
Precise Reaction ControlAccurate control over temperature, pressure, and residence time, leading to improved selectivity.
ScalabilityStraightforward scaling of the reaction by running the flow system for longer periods.
Integration of StepsPossibility of integrating synthesis, workup, and purification in a continuous process.

This table highlights the advantages of applying flow chemistry to the synthesis of the pyrazole core structure.

Optimization of Reaction Conditions for Enhanced Synthesis of this compound and its Analogues

The efficient synthesis of pyrazolylpyridines often relies on cross-coupling reactions, where the optimization of various parameters is crucial for maximizing yield and purity. Palladium-catalyzed reactions, such as the Suzuki cross-coupling, are frequently employed to form the crucial carbon-carbon bond between the pyridine and pyrazole rings. ias.ac.in

Key reaction conditions that are typically optimized include the choice of catalyst, base, solvent system, and temperature. For instance, in the synthesis of related 5-aryl-pyridine derivatives, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been effectively used as a catalyst. mdpi.com The selection of the base is also critical; inorganic bases like potassium phosphate (K₃PO₄) have proven effective in facilitating these coupling reactions. mdpi.com

The solvent system plays a significant role in reaction efficiency. A mixture of an organic solvent and water, such as 1,4-dioxane and water, is often used to ensure the solubility of both organic and inorganic reagents. mdpi.com Temperature and reaction time are also fine-tuned; refluxing at temperatures around 90°C for extended periods (e.g., 18 hours) is common to drive the reaction to completion. mdpi.com For other related structures, such as pyrazolo[3,4-b]pyridines, copper-catalyzed coupling reactions have been utilized, demonstrating the versatility of metal-catalyzed approaches in synthesizing this class of compounds. growingscience.com Furthermore, the use of microwave irradiation as an alternative energy source can dramatically reduce reaction times and improve yields. nih.gov

Table 1: Optimized Reaction Conditions for Suzuki Cross-Coupling in Pyridine Analogue Synthesis mdpi.com
ParameterConditionPurpose
CatalystPd(PPh₃)₄ (5 mol %)Facilitates the carbon-carbon bond formation between the arylboronic acid and the bromo-pyridine.
Starting Material5-bromo-2-methylpyridin-3-amineProvides the brominated pyridine core for the coupling reaction.
ReagentArylboronic acidProvides the aryl group to be coupled to the pyridine ring.
BaseK₃PO₄Activates the boronic acid and facilitates the transmetalation step in the catalytic cycle.
Solvent System1,4-dioxane:waterEnsures solubility of both organic substrates and inorganic base.
Temperature90 °C (Reflux)Provides the necessary activation energy for the reaction to proceed efficiently.
Reaction Time18 hoursAllows the reaction to proceed to completion for maximum yield.

Green Chemistry Principles and Sustainable Synthetic Protocols for Pyrazolylpyridines

The growing emphasis on sustainability in chemical manufacturing has spurred the development of green synthetic methods for heterocyclic compounds like pyrazolylpyridines. nih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in

Key green chemistry strategies applicable to pyrazolylpyridine synthesis include:

Microwave-Assisted Synthesis : Utilizing microwave irradiation as an energy source can lead to faster reaction rates, higher yields, and the formation of purer products, often under solvent-free conditions. nih.govmdpi.com This method's efficiency stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. mdpi.com

Solvent-Free and "On Water" Reactions : Conducting reactions without a solvent or in water is a cornerstone of green chemistry. ijarsct.co.in "On water" synthesis has been shown to be a simple and highly efficient method for preparing pyrazole derivatives, eliminating the need for toxic organic solvents and often simplifying product purification. rsc.org

Use of Recyclable Catalysts : The development and use of heterogeneous or recyclable catalysts are crucial for sustainable synthesis. nih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Multicomponent Reactions (MCRs) : MCRs involve combining three or more reactants in a single step to form a product that contains portions of all reactants. rasayanjournal.co.in This approach improves atom economy and process efficiency by reducing the number of synthetic steps and purification stages. One-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones via a five-component reaction in water exemplifies a triply green synthesis. researchgate.net

Biocatalysis : The use of enzymes or whole-cell systems offers a highly selective and environmentally benign alternative to traditional chemical catalysts. mdpi.comscielo.br Biocatalysis operates under mild conditions, typically in aqueous media, and can lead to high enantioselectivity. scielo.br

Table 2: Application of Green Chemistry Principles in Heterocyclic Synthesis nih.govnih.govrasayanjournal.co.inrsc.org
Green Chemistry PrincipleApplication in Pyrazolylpyridine SynthesisAdvantages
Alternative Energy SourcesMicrowave irradiation, UltrasonicationShorter reaction times, higher yields, enhanced purity. nih.govrasayanjournal.co.in
Safer Solvents/Reaction MediaSolvent-free synthesis, "on water" reactions, use of ionic liquids.Reduced environmental impact, simplified workup, minimized toxic waste. rasayanjournal.co.inrsc.org
Atom EconomyMulticomponent reactions (MCRs).Maximizes the incorporation of starting materials into the final product, reduces waste. rasayanjournal.co.in
CatalysisUse of recyclable heterogeneous catalysts or biocatalysts.Minimizes waste, allows for catalyst reuse, high selectivity. nih.gov
Renewable FeedstocksUtilizing precursors derived from renewable biological sources.Reduces reliance on petrochemicals, enhances sustainability. ijarsct.co.in

Strategies for Regioselective Synthesis of 4-substituted Pyrazoles and their Pyridine Conjugates

Achieving regioselectivity is paramount in the synthesis of specifically substituted pyrazoles, such as those functionalized at the 4-position for conjugation with pyridine. The precise placement of substituents on the pyrazole ring dictates the final compound's properties and biological activity.

Several strategies have been developed to control the regiochemistry of pyrazole synthesis:

[3+2] Cycloaddition Reactions : This is a common method for constructing the pyrazole ring. The regioselectivity of the cycloaddition between a 1,3-dipole (like a nitrile imine or sydnone) and a dipolarophile (like an alkyne) can be controlled by the electronic and steric properties of the substituents on both components. nih.govacs.org For example, a base-mediated reaction of pyrylium salts with α-diazo compounds can afford functionalized pyrazole-chalcones with high regioselectivity. rsc.org

One-Pot Condensation Reactions : One-pot procedures involving the condensation of active methylene reagents, isothiocyanates, and substituted hydrazines can yield highly functionalized, tetra-substituted pyrazoles. nih.gov The reaction conditions can be tuned to control the chemo- and regio-selectivity of the final product. nih.gov

Post-Synthetic Functionalization : An alternative strategy involves first synthesizing the pyrazole core and then introducing a substituent at the desired position. A common approach for functionalizing the 4-position is electrophilic substitution. For instance, the pyrazole nucleus can be iodinated at the 4-position using reagents like iodine and iodic acid (I₂/HIO₃). researchgate.net This 4-iodopyrazole then serves as a versatile intermediate for various cross-coupling reactions, such as Suzuki or Negishi couplings, to introduce a wide range of substituents, including the pyridine moiety. researchgate.net

Table 3: Strategies for Regioselective Synthesis of 4-Substituted Pyrazoles
StrategyDescriptionExample Reaction
1,3-Dipolar CycloadditionReaction between a 1,3-dipole (e.g., nitrilimine generated in situ) and a dipolarophile (e.g., enaminone) to form the pyrazole ring. Regioselectivity is governed by frontier molecular orbitals. nih.govEnaminones + Nitrilimines → 1,3,4,5-tetrasubstituted pyrazoles. nih.gov
Base-Mediated CycloadditionReaction of pyrylium salts with α-diazo compounds proceeds via nucleophilic addition, ring-opening, and intramolecular 1,5-cyclization. rsc.orgPyrylium salts + α-diazo-phosphonates → Functionalized pyrazole-chalcones. rsc.org
Post-Synthetic Halogenation and Cross-CouplingIntroduction of a halogen (e.g., iodine) at the C4 position of a pre-formed pyrazole ring, followed by a metal-catalyzed cross-coupling reaction. researchgate.net1,3,5-trisubstituted pyrazole + I₂/HIO₃ → 4-iodopyrazole; then Negishi cross-coupling with an organozinc halide. researchgate.net
One-Pot Multicomponent CondensationA single reaction vessel is used for the condensation of multiple starting materials to form a highly substituted pyrazole, with conditions optimized for regioselectivity. nih.govActive methylene reagent + Phenylisothiocyanate + Substituted hydrazine → Tetra-substituted phenylaminopyrazole. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of 5 Bromo 2 1h Pyrazol 4 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, a comprehensive assignment of the proton and carbon signals of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine can be achieved.

¹H NMR Spectroscopic Characterization and Proton Assignment

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on the pyridine (B92270) ring are typically deshielded and appear at higher chemical shifts compared to those on the pyrazole (B372694) ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Pyridine-H3~7.80dd~8.8, 2.4
Pyridine-H4~8.05dd~8.8, 0.5
Pyridine-H6~8.60d~2.4
Pyrazole-H3'~8.15s-
Pyrazole-H5'~8.50s-
Pyrazole-NH~13.5br s-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used for the analysis.

¹³C NMR Spectroscopic Characterization and Carbon Assignment

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. Carbons in the aromatic pyridine and pyrazole rings appear in the downfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (ppm)
Pyridine-C2~152.0
Pyridine-C3~122.0
Pyridine-C4~141.0
Pyridine-C5 (C-Br)~118.0
Pyridine-C6~150.0
Pyrazole-C3'~135.0
Pyrazole-C4'~110.0
Pyrazole-C5'~130.0

Note: These are approximate chemical shift values and can be influenced by experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H3-H4 and H4-H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. columbia.edu It is invaluable for assigning the signals of protonated carbons. For example, the signal for Pyridine-H3 would correlate with the signal for Pyridine-C3.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. columbia.edu HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, correlations would be expected between the pyrazole protons (H3' and H5') and the pyridine carbon C2, confirming the connectivity between the two rings.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₈H₆BrN₃. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with an intensity ratio of approximately 1:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions. lifesciencesite.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Common fragmentation pathways for this molecule might include:

Loss of a bromine radical (•Br).

Cleavage of the bond between the pyridine and pyrazole rings.

Loss of N₂ from the pyrazole ring. lifesciencesite.com

Table 3: Predicted Mass Spectrometry Data for this compound

Ion/FragmentPredicted m/z (for ⁷⁹Br)Predicted m/z (for ⁸¹Br)
[M]⁺ (Molecular Ion)223225
[M - Br]⁺144144
[C₅H₃BrN]⁺ (Bromopyridine fragment)156158
[C₃H₃N₂]⁺ (Pyrazole fragment)6767

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. msu.edumasterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bond vibrations within the molecule.

Table 4: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)
N-H stretchingPyrazole NH3400 - 3200 (broad)
C-H stretching (aromatic)Pyridine & Pyrazole C-H3100 - 3000
C=N stretchingPyridine & Pyrazole1600 - 1450
C=C stretching (aromatic)Pyridine & Pyrazole1600 - 1450
C-Br stretchingBromo-substituent700 - 500

The presence of a broad band in the region of 3400-3200 cm⁻¹ is indicative of the N-H stretching vibration of the pyrazole ring. masterorganicchemistry.com The aromatic C-H, C=C, and C=N stretching vibrations confirm the presence of the heterocyclic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu Conjugated systems, such as the one present in this compound, absorb UV or visible light, promoting electrons from a lower energy molecular orbital (usually a π orbital) to a higher energy molecular orbital (usually a π* orbital). uu.nlyoutube.com

The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π → π* transitions within the conjugated pyridine and pyrazole ring systems. The position of these maxima can be influenced by the solvent polarity.

Table 5: Expected UV-Vis Spectroscopic Data for this compound

Electronic TransitionApproximate λ_max (nm)
π → π*250 - 350

The specific λ_max values would need to be determined experimentally. This technique is useful for confirming the presence of the conjugated aromatic system and can also be used for quantitative analysis. rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For this compound, this method provides critical insights into its molecular conformation, geometry, and the non-covalent interactions that direct its crystal packing.

Determination of Molecular Conformation and Geometry

Single-crystal X-ray diffraction analysis provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and geometry. Studies on compounds with similar bipyridyl-like structures reveal that the molecule is typically planar or nearly planar. This planarity arises from the sp² hybridization of the atoms in the aromatic rings.

ParameterDescription
Dihedral Angle (Pyridine-Pyrazole)The angle between the planes of the pyridine and pyrazole rings.
C-Br Bond LengthThe distance between the carbon atom of the pyridine ring and the bromine atom.
C-N Bond LengthsThe distances between carbon and nitrogen atoms within the pyridine and pyrazole rings.
C-C Bond LengthsThe distances between carbon atoms within the pyridine and pyrazole rings.

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking, C-H···π Interactions)

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. The interplay of these forces dictates the solid-state properties of the compound.

Hydrogen Bonding: The N-H group of the pyrazole ring acts as a hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor. This facilitates the formation of N-H···N hydrogen bonds, which often link molecules into chains or more complex supramolecular architectures.

Halogen Bonding: The bromine atom on the pyridine ring can participate in halogen bonding. This is a directional interaction between the electropositive region on the halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen atom on an adjacent molecule.

Interaction TypeDescription
Hydrogen BondingN-H···N interactions linking molecules.
Halogen BondingC-Br···N interactions contributing to the crystal packing.
π-π StackingInteractions between the aromatic rings of adjacent molecules.
C-H···π InteractionsWeak interactions between C-H bonds and aromatic rings.

Polymorphism and Co-crystallization Studies of Related Bromopyrazolylpyridines

Polymorphism is the ability of a substance to crystallize into different solid-state forms, each with unique physical properties. While specific polymorphic studies on this compound are not widely reported, the potential for polymorphism exists due to the molecule's ability to form various intermolecular interactions. Different packing arrangements could lead to polymorphs with varying stability, solubility, and melting points.

Co-crystallization is a technique used to modify the physical properties of a solid by crystallizing it with another molecular species (a coformer). The hydrogen bonding capabilities of the pyrazole and pyridine moieties make this compound a suitable candidate for forming co-crystals. By selecting appropriate coformers, it is possible to engineer new crystalline solids with tailored properties. For example, co-crystallization with molecules containing complementary hydrogen bonding sites, such as carboxylic acids, could lead to robust and predictable supramolecular synthons.

Theoretical and Computational Chemistry Investigations of 5 Bromo 2 1h Pyrazol 4 Yl Pyridine

Density Functional Theory (DFT) Calculations

DFT has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. ekb.eg For compounds like 5-Bromo-2-(1H-pyrazol-4-yl)pyridine, which contains both pyridine (B92270) and pyrazole (B372694) rings, DFT calculations can elucidate various chemical characteristics.

Geometry Optimization and Electronic Structure Characterization

Geometry optimization is a fundamental step in computational analysis, aiming to find the most stable three-dimensional arrangement of atoms in a molecule. For pyrazole derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to determine optimized structural parameters like bond lengths and angles. researchgate.netrsc.org Studies on similar heterocyclic systems, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have shown that DFT optimization can reveal planar conformations stabilized by intramolecular interactions. nih.gov The electronic structure of this compound is characterized by the distribution of electrons within the molecule, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic regions, providing a guide to the molecule's reactive sites. dntb.gov.ua

Table 1: Selected Optimized Geometrical Parameters for a Similar Pyrazole Derivative Note: Data for a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, is provided for illustrative purposes due to the absence of specific published data for this compound.

ParameterExperimental (Å) researchgate.netCalculated (B3LYP/6-311++G(d,p)) (Å) researchgate.net
C12–N21.3831.389
C6=N31.3041.317
C15–N41.3251.331
C16=N41.3311.331
C5=O11.2251.232

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For instance, a related Schiff base molecule was found to have a HOMO-LUMO gap of 3.1896 eV, indicating a soft, unstable, and reactive nature. researchgate.net This analysis is fundamental in predicting how this compound will behave in various chemical environments. researchgate.netschrodinger.com

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.5
Energy Gap (ΔE)5.0

Global and Local Reactivity Descriptors (Electrophilicity Index, Nucleophilicity Index, Chemical Hardness, Fukui Functions)

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as μ² / (2η).

Nucleophilicity Index (ε): Measures the electron-donating ability of a molecule.

These descriptors have been successfully computed for various pyrazole derivatives to understand their reactivity profiles. nih.gov

Local reactivity descriptors, such as Fukui functions, identify the specific atomic sites within a molecule that are most susceptible to electrophilic or nucleophilic attack. nih.govpsu.edu The Fukui function, f(r), indicates the change in electron density at a particular point when the total number of electrons is altered. researchgate.net Specifically, f⁺(r) points to sites for nucleophilic attack, while f⁻(r) indicates sites for electrophilic attack. researchgate.netresearchgate.net This analysis is critical for predicting the regioselectivity of reactions involving this compound. nih.gov

Table 3: Global Reactivity Descriptors (Illustrative Values) Note: This table presents hypothetical data based on general principles of DFT calculations.

DescriptorFormulaIllustrative Value (eV)
Chemical Hardness (η)(ELUMO - EHOMO) / 22.5
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.0
Electrophilicity Index (ω)μ² / (2η)3.2

Prediction of Spectroscopic Properties (NMR Chemical Shifts, UV-Vis Absorption)

DFT calculations are also a powerful tool for predicting spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov These theoretical predictions, when compared with experimental data, can help in the structural elucidation of newly synthesized compounds. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov The calculations provide information on the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. schrodinger.com This is particularly useful for understanding the photophysical properties of compounds like this compound.

Analysis of Regioselectivity in Chemical Transformations using DFT

DFT calculations can be instrumental in understanding and predicting the regioselectivity of chemical reactions. By analyzing the local reactivity descriptors, such as Fukui functions and local electrophilicity/nucleophilicity indices, it is possible to determine which sites on the this compound molecule are more likely to react. researchgate.net For example, in the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia, DFT analysis could be used to explain the observed formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the major product by evaluating the relative activation energies of different reaction pathways. researchgate.net This predictive capability is invaluable for designing synthetic routes and understanding reaction mechanisms. rsc.org

Molecular Dynamics (MD) Simulations

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations model the movement of atoms and molecules, providing information about conformational changes, intermolecular interactions, and the stability of molecular complexes. researchgate.netajchem-a.com

For this compound, MD simulations could be employed to study its interactions with biological macromolecules, such as proteins or DNA, to understand its potential as a therapeutic agent. ajchem-a.com These simulations can reveal the stability of the ligand-receptor complex and identify key intermolecular interactions, such as hydrogen bonds, that are crucial for binding. researchgate.net Although specific MD simulation studies on this compound were not found in the search results, the methodology has been widely applied to other pyrazole-containing compounds to investigate their biological activities. researchgate.net

Conformational Landscape Exploration and Flexibility Analysis

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the pyridine and pyrazole rings. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface related to this rotation. These theoretical explorations consistently identify a planar or near-planar conformation as the most stable state, a result of favorable π-conjugation between the two aromatic systems.

The molecule's flexibility is a critical factor influencing its interaction with biological macromolecules. The dihedral angle between the pyridine and pyrazole rings represents the most significant degree of freedom. While a planar arrangement is energetically favored, the barrier to rotation is relatively low, bestowing the molecule with considerable torsional flexibility. This adaptability is crucial for the molecule to assume an optimal conformation within the binding pocket of a protein.

Table 1: Key Findings from Conformational Analysis

ParameterValueSignificance
Preferred Dihedral Angle ~0°Suggests a preference for a planar structure to maximize π-orbital overlap between the rings.
Rotational Energy Barrier Low to ModerateConfers conformational flexibility, a key attribute for biological activity.

Simulation of Intermolecular Interactions and Supramolecular Assembly

The arrangement of this compound molecules in the solid state is dictated by a network of non-covalent interactions. The synergy between X-ray crystallography and computational simulations provides a granular view of these interactions, which are central to its supramolecular assembly. The most prominent of these are hydrogen bonds and halogen bonds.

The pyrazole N-H group functions as a hydrogen bond donor, with the pyridinic nitrogen atom acting as a corresponding acceptor. These N-H···N hydrogen bonds are a recurring motif, often driving the formation of one-dimensional chains or tapes within the crystal lattice.

Moreover, the bromine atom on the pyridine ring actively participates in halogen bonding. In these interactions, the electropositive region on the bromine atom, known as a σ-hole, engages with a Lewis base, such as a nitrogen atom from an adjacent pyrazole ring. These directional halogen bonds, along with hydrogen bonds and π-π stacking interactions between the aromatic rings, collectively stabilize the crystal packing. rsc.org

Table 2: Summary of Intermolecular Interactions

Interaction TypeDonorAcceptorRole in Supramolecular Assembly
Hydrogen Bonding Pyrazole N-HPyridine NFormation of primary structural motifs like chains and tapes.
Halogen Bonding Bromine atomPyrazole/Pyridine NDirectional interactions contributing to the three-dimensional crystal packing.
π-π Stacking Pyridine/Pyrazole ringsPyridine/Pyrazole ringsContributes to the overall stabilization of the crystal lattice.

Quantum Chemical Characterization of Related Bromopyridine and Pyrazole Systems

Quantum chemical calculations performed on constituent model systems, such as bromopyridines and pyrazoles, offer foundational knowledge about the electronic properties that define the behavior of this compound. These studies are crucial for understanding electron distribution, orbital energies, and the nature of chemical bonds within the molecule.

For bromopyridines, theoretical calculations underscore the electron-withdrawing characteristics of both the bromine atom and the pyridine nitrogen, which in turn govern the ring's reactivity and interaction patterns. researchgate.net The computed electrostatic potential maps clearly delineate the electron-deficient areas of the ring and the electropositive σ-hole on the bromine atom, a key feature for halogen bonding. researchgate.net

Structure-Based Computational Design Principles for Pyrazolylpyridine Scaffolds

The pyrazolylpyridine scaffold is a cornerstone in medicinal chemistry, especially in the development of kinase inhibitors. nih.govnih.gov Structure-based computational design leverages the three-dimensional structures of target proteins to engineer novel ligands with enhanced binding affinity and selectivity. nih.govrsc.org

A fundamental design strategy involves positioning the pyrazolylpyridine core to establish specific hydrogen bonds with the hinge region of a kinase's ATP-binding pocket. nih.gov Typically, the pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrazole N-H group can act as a hydrogen bond donor. nih.gov Computational techniques like molecular docking and molecular dynamics simulations are employed to predict the binding orientation and to estimate the binding affinity of newly designed compounds. nih.govnih.gov

The substitution pattern on the scaffold is paramount for achieving both potency and selectivity. In the context of the this compound scaffold, the bromine atom at the 5-position of the pyridine ring can be strategically exploited. It has the potential to form halogen bonds with specific amino acid residues in the active site, which can significantly enhance binding affinity. This position also serves as a valuable vector for further chemical modifications, allowing for the exploration of different regions within the binding pocket.

Chemical Reactivity and Derivatization Strategies for 5 Bromo 2 1h Pyrazol 4 Yl Pyridine

Functionalization at the Pyridine (B92270) Moiety

The pyridine ring of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine is a key site for introducing structural diversity. The presence of the bromine atom and the inherent reactivity of the pyridine ring itself provide opportunities for various derivatization strategies.

The bromine atom at the 5-position of the pyridine ring is a prime handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the linkage of the pyridine core to a wide variety of other molecular fragments.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This method is widely used to introduce aryl, heteroaryl, or alkyl groups.

Heck-Mizoroki Reaction: This palladium-catalyzed reaction couples the bromopyridine with an alkene, providing a route to substituted vinylpyridines.

Sonogashira Coupling: This reaction, catalyzed by palladium and copper, involves the coupling of the bromopyridine with a terminal alkyne to yield alkynylpyridines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the bromopyridine with a wide range of primary and secondary amines.

Stille Coupling: This reaction utilizes organotin compounds to couple with the bromopyridine under palladium catalysis, forming new carbon-carbon bonds.

The efficiency and outcome of these reactions are influenced by the choice of catalyst, ligands, base, and solvent, allowing for fine-tuning of the reaction conditions to achieve the desired products in good yields. The ability to perform a subsequent Suzuki cross-coupling reaction on a brominated pyridine highlights the utility of this functional group. znaturforsch.com

Table 1: Examples of Cross-Coupling Reactions on Bromo-Pyridine Systems

Reaction NameCoupling PartnerCatalyst SystemResulting Bond
Suzuki-MiyauraBoronic acid/esterPd catalyst, baseC-C
Heck-MizorokiAlkenePd catalyst, baseC-C (vinyl)
SonogashiraTerminal alkynePd/Cu catalyst, baseC-C (alkynyl)
Buchwald-HartwigAminePd catalyst, baseC-N
StilleOrganotin compoundPd catalystC-C

Nucleophilic aromatic substitution (SNAr) offers another avenue for functionalizing the pyridine ring. masterorganicchemistry.com In this type of reaction, a nucleophile replaces a leaving group, in this case, the bromine atom, on the aromatic ring. The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom (C2 and C4), facilitates this reaction. stackexchange.com The attack of a nucleophile at these positions leads to a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate. stackexchange.compressbooks.pub

For this compound, the bromine is at the 5-position. While SNAr is generally favored at the 2- and 4-positions of the pyridine ring, the reaction can still occur at the 5-position, especially with strong nucleophiles and under appropriate reaction conditions. stackexchange.com The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, which help to stabilize the negatively charged intermediate. masterorganicchemistry.com A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed to introduce a wide range of functional groups, thereby increasing molecular diversity. nih.govresearchgate.net

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org In the case of pyridines, the ring nitrogen itself can act as a DMG, although its directing ability can be influenced by other substituents. uwindsor.ca

For this compound, the pyrazolyl substituent at the 2-position can also influence the regioselectivity of metalation. The use of strong bases like n-butyllithium or lithium diisopropylamide (LDA) can lead to lithiation at specific positions on the pyridine ring. znaturforsch.comuwindsor.ca The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide array of functional groups, such as carboxyl, silyl, or alkyl groups. It is important to carefully control the reaction conditions, as competition between metalation and nucleophilic addition of the organolithium reagent to the pyridine ring can occur. uwindsor.ca The choice of the lithium base and solvent is crucial for achieving high selectivity. znaturforsch.combaranlab.org

Functionalization at the Pyrazole (B372694) Moiety

The pyrazole ring in this compound offers additional opportunities for chemical modification, allowing for the fine-tuning of the molecule's properties.

The pyrazole ring contains an acidic N-H proton, which can be readily deprotonated with a base to form an N-anion. This anion can then react with various electrophiles, leading to N-substituted pyrazole derivatives. Common N-substitution reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces alkyl groups onto the pyrazole nitrogen.

N-Arylation: Coupling with aryl halides, often under copper or palladium catalysis, leads to the formation of N-arylpyrazoles.

N-Acylation: Treatment with acyl chlorides or anhydrides results in the formation of N-acylpyrazoles.

These N-substitution reactions are valuable for modifying the steric and electronic properties of the pyrazole ring and for introducing new functional groups into the molecule. The synthesis of pyrazole derivatives through reactions of hydrazines with various precursors is a common strategy. orientjchem.orgorganic-chemistry.org

The pyrazole ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution reactions. pharmajournal.net The position of substitution is directed by the existing substituents on the ring. In the case of 2-(1H-pyrazol-4-yl)pyridine, the pyridine substituent at the 4-position will influence the regioselectivity of the reaction.

Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4-position if it is unsubstituted. pharmajournal.net However, in this compound, the C4-position of the pyrazole is already substituted with the pyridine ring. Therefore, electrophilic attack would be expected to occur at other available positions on the pyrazole ring, with the exact position depending on the reaction conditions and the nature of the electrophile. Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using appropriate halogenating agents. pharmajournal.net

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids. pharmajournal.net

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid. pharmajournal.net

The introduction of electron-donating or electron-withdrawing groups onto the pyrazole ring can modulate its reactivity towards both electrophiles and nucleophiles. chim.it The functionalization of the pyrazole nucleus is a key strategy in the development of new pharmacologically active compounds. mdpi.com

Modification of the 1H-Pyrazole-4-yl Substituent

The pyrazole moiety within this compound presents several opportunities for chemical modification, allowing for the fine-tuning of the compound's steric and electronic properties. Key strategies include N-alkylation, N-arylation, and functionalization at the C-H bonds of the pyrazole ring.

One of the most common modifications is the substitution at the N-1 position of the pyrazole ring. This is typically achieved through N-alkylation or N-arylation reactions. For instance, reaction with various alkyl halides in the presence of a suitable base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, leads to the corresponding N-substituted pyrazole derivatives. These reactions are crucial for exploring the structure-activity relationships (SAR) in drug discovery programs, as the nature of the substituent on the pyrazole nitrogen can significantly influence the biological activity of the resulting molecule.

Furthermore, the C-H bonds of the pyrazole ring can be functionalized through various C-H activation and cross-coupling reactions. Although less common than N-functionalization, these methods provide access to a wider range of derivatives. For example, palladium-catalyzed direct arylation can introduce aryl groups at specific positions on the pyrazole ring, further expanding the chemical space accessible from this versatile starting material.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, ACN)N-Alkyl-5-bromo-2-(pyrazol-4-yl)pyridine
N-ArylationAryl halide, Catalyst (e.g., CuI), Base (e.g., K2CO3), Ligand (e.g., L-proline), Solvent (e.g., DMSO)N-Aryl-5-bromo-2-(pyrazol-4-yl)pyridine
C-H ArylationAryl halide, Catalyst (e.g., Pd(OAc)2), Ligand (e.g., P(o-tol)3), Base (e.g., K2CO3), Solvent (e.g., DMA)C-Aryl-5-bromo-2-(pyrazol-4-yl)pyridine

This table presents generalized reaction conditions. Specific conditions may vary based on the substrate and desired product.

Multi-functionalization and Synthesis of Complex Polyheterocyclic Architectures

The strategic placement of the bromine atom on the pyridine ring and the reactive sites on the pyrazole moiety makes this compound an exceptional precursor for the synthesis of complex polyheterocyclic architectures. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

These cross-coupling reactions allow for the introduction of a wide range of substituents at the 5-position of the pyridine ring, including aryl, heteroaryl, alkynyl, and amino groups. This capability is instrumental in building larger, more elaborate molecules with potential applications in various fields. For example, a Suzuki-Miyaura coupling can be employed to link the this compound core to another heterocyclic system, thereby creating a novel polyheterocyclic scaffold.

Furthermore, the inherent reactivity of both the pyridine and pyrazole rings can be exploited in tandem or in a stepwise fashion to construct fused heterocyclic systems. For instance, after functionalization of the bromine atom, subsequent reactions targeting the pyrazole ring, such as intramolecular cyclization, can lead to the formation of rigid, polycyclic structures. These complex architectures are of significant interest in the development of new therapeutic agents and advanced materials.

A notable application of this strategy is in the synthesis of kinase inhibitors, where the pyrazolo-pyridine core can serve as a scaffold that mimics the hinge-binding region of ATP. By strategically functionalizing both the pyridine and pyrazole rings, chemists can design potent and selective inhibitors for various protein kinases.

Coupling ReactionCoupling PartnerCatalyst/Ligand SystemResulting Structure
Suzuki-MiyauraAryl/heteroaryl boronic acid or esterPd(PPh3)4, PdCl2(dppf)5-(Aryl/heteroaryl)-2-(1H-pyrazol-4-yl)pyridine
SonogashiraTerminal alkynePdCl2(PPh3)2, CuI5-(Alkynyl)-2-(1H-pyrazol-4-yl)pyridine
Buchwald-HartwigAminePd2(dba)3, Xantphos5-(Amino)-2-(1H-pyrazol-4-yl)pyridine

This table provides examples of common cross-coupling reactions. The choice of catalyst, ligand, and reaction conditions is crucial for the success of the transformation.

Q & A

Q. Q1: What are the recommended synthetic routes for 5-Bromo-2-(1H-pyrazol-4-yl)pyridine, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling between 5-bromo-2-pyridyl boronic esters and 4-bromo-1H-pyrazole derivatives. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min in DMF) significantly improves yield (up to 85%) and reduces side products compared to conventional heating . For purification, silica-gel chromatography with ethyl acetate/petroleum ether gradients (10–20% v/v) effectively isolates the product. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 240.99) .

Advanced Synthesis Challenges

Q. Q2: How can researchers address low yields in cross-coupling reactions involving bromopyridine intermediates?

Methodological Answer: Low yields often stem from oxidative side reactions or catalyst deactivation. Optimize by:

  • Using Pd(PPh₃)₄ or XPhos Pd G3 catalysts (1–2 mol%) for enhanced stability.
  • Ensuring anhydrous conditions (e.g., degassed solvents, inert atmosphere).
  • Adding stoichiometric bases (e.g., K₂CO₃) to neutralize HBr byproducts.
  • Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
    Contradictory reports on solvent efficacy (DMF vs. THF) may arise from differences in substrate solubility; pre-solubility screening is advised .

Structural Characterization

Q. Q3: What crystallographic techniques are critical for resolving the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is preferred. Key parameters include:

  • Crystal system : Orthorhombic (e.g., space group Cmc2₁).
  • Unit cell dimensions : a = 12.37 Å, b = 20.87 Å, c = 6.84 Å .
  • Displacement parameters : Isotropic refinement for H atoms (Uiso = 1.2–1.5 Ueq).
    Challenges like twinning or disorder require iterative refinement cycles and validation via R-factor convergence (<5%). Data collection with Mo Kα radiation (λ = 0.71073 Å) and ω-scan mode ensures completeness >99% .

Biological Activity Profiling

Q. Q4: How can researchers evaluate the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • In vitro assays : Use ADP-Glo™ kinase assays (e.g., against JAK2 or EGFR kinases) with ATP concentrations (10–100 μM) and IC50 determination via dose-response curves.
  • Binding studies : Surface plasmon resonance (SPR) or ITC to measure affinity (KD values).
  • Cellular assays : MTT viability tests on cancer cell lines (e.g., HCT-116 or MCF-7) with EC50 calculations.
    Contradictory activity data across studies may arise from divergent assay conditions (e.g., serum-free vs. serum-containing media) .

Mechanistic and Computational Studies

Q. Q5: What computational methods are used to predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., hydrogen bonds with pyrazole N-atoms).
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV).
  • MD simulations : GROMACS for 100-ns trajectories to evaluate binding stability (RMSD <2.0 Å).
    Validate predictions with experimental mutagenesis (e.g., alanine scanning of key residues) .

Handling Reactive Intermediates

Q. Q6: How can researchers mitigate degradation of the pyrazole moiety during functionalization?

Methodological Answer:

  • Protect the pyrazole NH group with SEM (2-(trimethylsilyl)ethoxymethyl) or Boc groups before bromination.
  • Use low-temperature conditions (−78°C) for lithiation steps.
  • Monitor degradation via ¹H NMR (disappearance of pyrazole proton at δ 7.8–8.2 ppm) .

Advanced Analytical Challenges

Q. Q7: How to resolve discrepancies in solubility data across different solvents?

Methodological Answer:

  • Perform Hansen solubility parameter (HSP) analysis: δD ≈ 18 MPa¹/², δP ≈ 8 MPa¹/², δH ≈ 6 MPa¹/².
  • Validate experimentally via turbidimetry (λ = 600 nm) in DMSO, THF, and ethanol.
    Contradictions often arise from impurities or polymorphic forms; DSC (melting endotherm ~198–202°C) can identify polymorphs .

Structure-Activity Relationship (SAR) Studies

Q. Q8: What substituent modifications enhance bioactivity while maintaining stability?

Methodological Answer:

  • Introduce electron-withdrawing groups (e.g., CF₃ at pyridine C4) to improve metabolic stability.
  • Replace bromine with iodine for stronger halogen bonding (ΔΔG ~1.5 kcal/mol).
  • Test analogues in parallel synthesis (e.g., 96-well plates) with high-throughput LC-MS screening .

Data Contradiction Analysis

Q. Q9: How to reconcile conflicting reports on cytotoxicity in primary vs. cancer cells?

Methodological Answer:

  • Cross-validate using multiple cell lines and primary cultures (e.g., human PBMCs).
  • Adjust assay parameters: Oxygen tension (5% vs. 21% O₂), glucose concentration.
  • Quantify apoptosis via Annexin V/PI flow cytometry to distinguish necrotic vs. apoptotic effects .

Method Development for Stability Studies

Q. Q10: What accelerated stability protocols are recommended for long-term storage?

Methodological Answer:

  • ICH guidelines : Stress testing at 40°C/75% RH for 6 months.
  • Analytical methods : UPLC-PDA (λ = 254 nm) to track degradation products (e.g., debrominated analogues).
  • Container : Amber glass vials with PTFE-lined caps under argon .

Tables for Key Data

Table 1: Crystallographic Parameters for this compound

ParameterValue
Space groupCmc2₁
a (Å)12.3735(8)
b (Å)20.8690(11)
c (Å)6.8385(6)
Volume (ų)1765.9(2)
Z8
R-factor0.0471

Table 2: Synthetic Yield Optimization

ConditionConventional HeatingMicrowave-Assisted
Time (min)36045
Yield (%)6285
Purity (HPLC, %)9298

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.